Product packaging for Chloro-sibutramine hydrochloride(Cat. No.:CAS No. 84485-08-5)

Chloro-sibutramine hydrochloride

Cat. No.: B1601631
CAS No.: 84485-08-5
M. Wt: 350.7 g/mol
InChI Key: RTMMDRRRGLBKDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chloro-sibutramine hydrochloride (CAS 84485-08-5) is a synthetic analogue of the withdrawn pharmaceutical sibutramine, an appetite suppressant that acts as a serotonin-norepinephrine reuptake inhibitor (SNRI) . Its molecular formula is C17H26Cl3N, with a molecular weight of 350.75 g/mol . This compound serves as a critical reference standard and research chemical in analytical, pharmacological, and forensic studies. Its primary research applications include use as an analytical standard for HPLC and LC-MS methods to detect and quantify the presence of undeclared sibutramine-like compounds in adulterated weight loss supplements . Furthermore, it is utilized in vitro and in silico safety pharmacology profiling to evaluate its binding affinity to a panel of safety-related biological targets, such as monoamine transporters and receptors, to better understand the potential health risks associated with structurally modified sibutramine analogues . Chloro-sibutramine is among the compounds identified in consumer products marketed for weight loss, making it a substance of interest for regulatory science and public health research . This product is designated For Research Use Only (RUO) . It is strictly for laboratory analysis and non-clinical research purposes. It is not intended for diagnostic or therapeutic use, nor for human or veterinary consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H26Cl3N B1601631 Chloro-sibutramine hydrochloride CAS No. 84485-08-5

Properties

IUPAC Name

1-[1-(3,4-dichlorophenyl)cyclobutyl]-N,N,3-trimethylbutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25Cl2N.ClH/c1-12(2)10-16(20(3)4)17(8-5-9-17)13-6-7-14(18)15(19)11-13;/h6-7,11-12,16H,5,8-10H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTMMDRRRGLBKDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C1(CCC1)C2=CC(=C(C=C2)Cl)Cl)N(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84485-08-5
Record name Chlorosibutramine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084485085
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CHLORO-SIBUTRAMINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W52G2MB91S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Advanced Structural Elucidation and Spectroscopic Characterization of Chloro Sibutramine Hydrochloride

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional correlation experiments, the precise arrangement of atoms and their connectivity within chloro-sibutramine hydrochloride can be established.

Proton NMR (¹H NMR) Chemical Shift Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment of hydrogen atoms in a molecule. While specific ¹H NMR data for this compound is not extensively published in publicly available literature, the expected chemical shifts can be inferred from the known spectra of sibutramine (B127822) and its analogues. The spectrum would show distinct signals corresponding to the aromatic protons on the dichlorophenyl group, the protons of the cyclobutyl ring, the methylene (B1212753) and methine protons of the isobutyl group, and the protons of the dimethylamino group. The integration of these signals would correspond to the number of protons in each environment.

Carbon-13 NMR (¹³C NMR) Spectral Interpretation

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Similar to ¹H NMR, detailed published spectra for this compound are scarce. However, based on the structure, distinct signals would be expected for each unique carbon atom. This includes the carbons of the dichlorophenyl ring, the quaternary and methylene carbons of the cyclobutyl ring, the carbons of the isobutyl side chain, and the carbons of the N,N-dimethyl group. Solid-state ¹³C NMR has been effectively used to characterize different crystalline forms of sibutramine, a technique that would be equally valuable for its chloro-derivative. nih.gov

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignment

Two-dimensional (2D) NMR techniques are crucial for assembling the molecular puzzle by establishing through-bond connectivities.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically between protons on adjacent carbon atoms. sdsu.edu It would be used to trace the connectivity within the cyclobutyl and isobutyl fragments of the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu It allows for the unambiguous assignment of which protons are attached to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds (and sometimes four in conjugated systems). columbia.eduyoutube.com This is particularly powerful for connecting the different fragments of the molecule, for instance, showing the correlation from the protons on the cyclobutyl ring to the quaternary carbon of the dichlorophenyl ring, and from the protons of the isobutyl group to the rest of the molecule.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio with very high accuracy. mdpi.com For chloro-sibutramine, which has a predicted formula of C₁₇H₂₅Cl₂N, HRMS can confirm this composition. nih.gov Techniques like liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (LC-Q-TOF/MS) have been used to identify novel sibutramine analogues, providing the molecular formula as a critical piece of the structural puzzle. nih.gov The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments further helps in confirming the structure by showing characteristic losses of fragments. nih.govmdpi.com

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule. researchgate.net

Infrared (IR) Spectroscopy: An IR spectrum of this compound would show characteristic absorption bands for the aromatic C-H stretching and bending vibrations of the dichlorophenyl ring, the aliphatic C-H stretching of the cyclobutyl and isobutyl groups, and potentially bands related to the C-N bond and the hydrochloride salt. researchgate.netnih.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. nih.gov Surface-Enhanced Raman Spectroscopy (SERS) has been shown to be a highly sensitive method for detecting sibutramine and its analogues, capable of distinguishing between them based on their unique spectral fingerprints. spectroscopyonline.comrsc.org This technique could be applied for the rapid identification of chloro-sibutramine.

Chiroptical Spectroscopy for Enantiomeric Purity Assessment

X-ray Crystallography in the Definitive Determination of this compound Solid-State Structure

X-ray crystallography stands as the unequivocal method for determining the precise arrangement of atoms within a crystalline solid. wikipedia.org This technique involves directing a beam of X-rays onto a single crystal of the substance. The electrons within the crystal diffract the X-rays, creating a unique diffraction pattern of spots. By analyzing the position and intensity of these spots, scientists can generate a three-dimensional electron density map of the molecule, and from that, determine the exact coordinates of each atom, bond lengths, and bond angles. wikipedia.org This level of structural detail is crucial for understanding a molecule's physical and chemical behavior, including its interactions with other molecules.

In the absence of specific crystallographic data for this compound, the well-documented crystal structure of anhydrous sibutramine hydrochloride serves as an invaluable reference. A study successfully produced single crystals of anhydrous sibutramine hydrochloride by sublimation, which were then analyzed by X-ray diffraction. nih.gov The key crystallographic parameters determined in this study are summarized in the table below.

Table 1: Crystallographic Data for Anhydrous Sibutramine Hydrochloride

Parameter Value
Crystal System Monoclinic
Space Group P2(1)/n
a 7.321(2) Å
b 25.456(5) Å
c 9.750(3) Å
β 101.60(2)°
Volume 1779.9(8) ų
Z 4

Data sourced from a study on the crystal chemistry of sibutramine. nih.gov

This data reveals that sibutramine hydrochloride crystallizes in the monoclinic system, a common crystal system characterized by three unequal axes with one non-orthogonal angle. The space group, P2(1)/n, provides specific information about the symmetry elements present within the crystal lattice. The unit cell dimensions (a, b, c, and β) define the size and shape of the repeating unit of the crystal structure. The volume of this unit cell is 1779.9 cubic angstroms, and it contains four molecules of sibutramine hydrochloride (Z=4). nih.gov

For this compound, the introduction of a second chlorine atom onto the phenyl ring would be expected to influence its solid-state structure. This additional bulky and electronegative atom would likely alter the intermolecular interactions, such as van der Waals forces and potential halogen bonding, which govern how the molecules pack together in a crystal. This, in turn, could lead to a different crystal system, space group, and unit cell parameters compared to its parent compound. A comparative crystallographic analysis would be essential to precisely quantify these differences and understand the structural consequences of this substitution.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound

Analytical Chemistry Methodologies for Chloro Sibutramine Hydrochloride Detection and Quantification

Chromatographic Separation Techniques

Chromatography is a cornerstone in the analytical workflow for chloro-sibutramine hydrochloride, enabling its separation from complex matrices and related impurities. Various chromatographic techniques have been developed and optimized for this purpose.

Ultra-High Performance Liquid Chromatography (UHPLC) Development

Ultra-High Performance Liquid Chromatography (UHPLC) stands out for its rapid and high-resolution separation capabilities. While specific UHPLC methods for this compound are not extensively documented in publicly available research, methods developed for sibutramine (B127822) and its analogues are directly applicable. These methods often utilize reversed-phase columns, such as C18, and a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent like acetonitrile (B52724). The gradient elution, where the proportion of the organic solvent is varied over time, allows for the efficient separation of the target analyte from other components.

A study focusing on the detection of sibutramine in dietary supplements employed a UHPLC system coupled with a high-resolution mass spectrometer (HRMS). The mobile phase consisted of 95% water/5% acetonitrile with 10 mm ammonium formate (B1220265) (pH 4.3) as mobile phase A, and 95% acetonitrile/5% water with 10 mm ammonium formate (pH 4.3) as mobile phase B, run in a gradient. This setup allowed for the successful separation and identification of sibutramine, demonstrating the potential of UHPLC for the analysis of its chlorinated analogues.

Gas Chromatography (GC) Methodologies

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), provides a robust method for the analysis of volatile and thermally stable compounds like this compound. For the analysis of sibutramine, a GC-MS method was developed using a fused silica (B1680970) capillary column. The oven temperature program is crucial for achieving good separation. A typical program might start at a lower temperature, for instance 60°C, and gradually increase to a higher temperature to elute the compounds of interest. researchgate.net Helium is commonly used as the carrier gas. researchgate.net A study on urinary metabolites of sibutramine utilized GC/MS analysis after derivatization of the metabolites to their methyl and trimethylsilyl (B98337) derivatives to enhance volatility and chromatographic performance. nih.gov

A validated GC-MS method for the quantification of sibutramine in dietary supplements demonstrated good linearity, accuracy, and precision. mdpi.com The limits of detection (LOD) and quantification (LOQ) were found to be 0.181 μg/mL and 0.5488 μg/mL, respectively. mdpi.com The retention time for sibutramine in one such method was 6.71 minutes. researchgate.net

Chiral Chromatography for Enantiomeric Separation and Purity

This compound possesses a chiral center, meaning it can exist as two enantiomers (mirror-image isomers). Since enantiomers can have different pharmacological and toxicological profiles, their separation and quantification are critical. Chiral chromatography is the primary technique used for this purpose.

High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a common approach. For sibutramine, a Chiralcel OD column has been used with a mobile phase of hexane, ethanol, and trifluoroacetic acid to separate its enantiomers. Another approach involves using a Chiralcel AGP stationary-phase column. nih.gov

Capillary electrophoresis (CE) has also emerged as a powerful technique for chiral separations. The use of cyclodextrins as chiral selectors in the background electrolyte is a widely adopted strategy for the enantiomeric separation of sibutramine.

Method Development for Impurity Profiling and Related Substances

Impurity profiling is essential for ensuring the quality and safety of pharmaceutical substances. Analytical methods must be capable of detecting and quantifying any impurities, including process-related impurities and degradation products. "4-Deschloro-2-chloro Sibutramine Hydrochloride" is a known impurity of sibutramine. cymitquimica.compharmaffiliates.com Another related compound is "this compound" itself, which can be an impurity in other contexts. pharmaffiliates.comclearsynth.com

A stability-indicating HPLC method was developed for sibutramine hydrochloride to separate it from its degradation products. researchgate.net The study involved subjecting the drug to stress conditions such as acid and alkaline hydrolysis, oxidation, and photolysis to generate potential degradation products. researchgate.net The developed reversed-phase HPLC method was able to effectively separate the parent drug from these degradation products. researchgate.net

Mass Spectrometric Detection Strategies

Mass spectrometry (MS) is an indispensable tool for the sensitive and selective detection and quantification of this compound, especially at low concentrations in complex matrices.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantification of drugs and their metabolites in biological fluids and other complex samples. The technique combines the separation power of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry.

For the analysis of sibutramine and its metabolites, a sensitive and specific LC-MS/MS method was developed and validated. nih.govnih.gov This method typically involves a protein precipitation or liquid-liquid extraction step to isolate the analytes from the sample matrix, followed by chromatographic separation and detection by MS/MS. nih.govnih.gov The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides excellent selectivity by monitoring a specific precursor ion to product ion transition for the analyte of interest. For sibutramine, the transition m/z 280.3 → 124.9 is often used for quantification. nih.govnih.gov For its metabolites, N-desmethyl sibutramine (DSB) and N-di-desmethyl sibutramine (DDSB), the transitions are m/z 266.3 → 125.3 and m/z 252.2 → 124.9, respectively. nih.govnih.gov

A validated LC-MS/MS method for sibutramine and its two main metabolites in human plasma demonstrated a linear concentration range of 10.0–10,000.0 pg/mL with high precision and accuracy. nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Identification

Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used technique for the identification and quantification of volatile and semi-volatile compounds like this compound. The methodology involves separating the analyte from the sample matrix using gas chromatography, followed by detection and identification based on its mass-to-charge ratio by a mass spectrometer.

In a typical GC-MS analysis of sibutramine and its analogues, the compound is first extracted from the sample, often a dietary supplement. The extract is then injected into the GC system, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the analyte between the stationary phase of the column and the mobile gas phase. The retention time, the time it takes for the compound to travel through the column, is a key characteristic used for its initial identification. For sibutramine, a retention time of 6.71 minutes has been reported under specific GC-MS conditions. mdpi.com

Following separation, the compound enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). This process fragments the molecule into a unique pattern of ions. The mass spectrum, which is a plot of ion abundance versus mass-to-charge ratio, serves as a molecular fingerprint for identification. mdpi.com The fragmentation pattern of sibutramine has been well-documented, providing a reference for the identification of its analogues. mdpi.com

A study detailing the development and validation of a GC-MS method for sibutramine quantification in dietary supplements demonstrated good linearity, accuracy, and precision. The limit of detection (LOD) and limit of quantification (LOQ) for sibutramine were found to be 0.181 μg/mL and 0.5488 μg/mL, respectively. mdpi.comresearchgate.net This sensitivity is crucial for detecting even trace amounts of the adulterant. The method was successfully applied to analyze various weight loss supplements, revealing the presence of sibutramine in several products. mdpi.comresearchgate.net

Table 1: GC-MS Method Parameters for Sibutramine Analysis

ParameterValue
Chromatography Conditions
Retention Time6.71 min mdpi.com
Method Validation
Linearity Range0.3 - 30 μg/mL mdpi.com
Correlation Coefficient (R²)0.9999 mdpi.com
Limit of Detection (LOD)0.181 μg/mL mdpi.comresearchgate.net
Limit of Quantification (LOQ)0.5488 μg/mL mdpi.comresearchgate.net

This table summarizes key parameters from a validated GC-MS method for the analysis of sibutramine, which can be adapted for its chloro-analogue.

Electrospray Ionization-Time of Flight Mass Spectrometry (ESI-TOF/MS) for Unknown Analogue Characterization

Electrospray ionization-time of flight mass spectrometry (ESI-TOF/MS) is a powerful tool for the characterization of unknown compounds, including novel analogues of sibutramine like this compound. This technique is particularly valuable due to its high mass accuracy and resolution, which allows for the determination of the elemental composition of an unknown analyte.

ESI is a soft ionization technique that generates intact molecular ions with minimal fragmentation. copernicus.orgcopernicus.org This is advantageous when analyzing unknown compounds as it provides the molecular weight of the parent molecule. The sample solution is introduced into the mass spectrometer through a capillary at a high voltage, creating a fine spray of charged droplets. As the solvent evaporates, the charge on the droplets increases until ions are expelled into the gas phase. copernicus.orgcopernicus.org

The ions are then guided into the time-of-flight (TOF) mass analyzer. In a TOF analyzer, ions are accelerated by an electric field and then drift through a field-free region. The time it takes for an ion to travel this distance is directly proportional to the square root of its mass-to-charge ratio. Lighter ions travel faster and reach the detector first, allowing for the separation of ions based on their mass. copernicus.orgcopernicus.org

The high resolving power of TOF-MS enables the differentiation of compounds with very similar masses, which is crucial for identifying new analogues that may differ from the parent compound by only a small chemical modification. For instance, the structural characterization of a novel sibutramine analogue, chlorosipentramine, was successfully achieved using a combination of techniques including LC-Q-TOF/MS. researchgate.net This highlights the capability of high-resolution mass spectrometry in identifying and elucidating the structures of new illicit substances.

Spectroscopic and Immunoassay-Based Analytical Tools

Beyond chromatographic techniques, spectroscopic and immunoassay-based methods offer alternative and often more rapid screening approaches for the detection of this compound and its analogues.

UV-Visible Spectrophotometry for Assay Development

UV-Visible spectrophotometry is a simple, cost-effective, and widely accessible technique that can be used for the quantitative analysis of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. A spectrophotometric method has been developed and validated for the determination of sibutramine hydrochloride in bulk and capsule forms. ijpsonline.comijpsonline.com

This method is based on the principle that the amount of light absorbed by a solution is directly proportional to the concentration of the absorbing species (Beer-Lambert law). Sibutramine hydrochloride exhibits a maximum absorbance at a wavelength of 220 nm in methanol. ijpsonline.com A similar absorption profile would be expected for this compound, although the exact wavelength of maximum absorbance might differ slightly due to the presence of the chloro group.

For assay development, a calibration curve is first established by measuring the absorbance of a series of standard solutions of known concentrations. The concentration of the analyte in an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve. A validated spectrophotometric method for sibutramine hydrochloride demonstrated linearity in the concentration range of 10-50 µg/mL. ijpsonline.comijpsonline.com

Table 2: Parameters for UV-Visible Spectrophotometric Analysis of Sibutramine Hydrochloride

ParameterValue
Wavelength of Maximum Absorbance (λmax)220 nm ijpsonline.com
SolventMethanol ijpsonline.com
Linearity Range10-50 µg/mL ijpsonline.comijpsonline.com
Correlation Coefficient (r)0.9996 ijpsonline.com

This table presents the key parameters for the UV-Visible spectrophotometric determination of sibutramine hydrochloride, which can serve as a basis for developing an assay for its chloro-analogue.

It is important to note that while UV-Visible spectrophotometry is a valuable tool for quantitative analysis, it may lack the specificity of chromatographic methods, as other compounds in the sample matrix could potentially absorb at the same wavelength. latamjpharm.org

Development of Immunochromatographic Assays for Analogue Screening

Immunochromatographic assays (ICAs), also known as lateral flow assays, are rapid, user-friendly, and cost-effective screening tools that have been developed for the detection of sibutramine and its analogues in various matrices, including dietary supplements. nih.gov These assays are based on the specific binding between an antibody and its target antigen.

In a typical ICA for sibutramine, monoclonal antibodies specific to the drug are generated and conjugated to a labeling agent, such as gold nanoparticles or upconversion nanoparticles. nih.govacs.org The assay strip consists of a sample pad, a conjugate pad containing the labeled antibodies, a nitrocellulose membrane with a test line and a control line, and an absorbent pad. The test line is coated with a sibutramine-protein conjugate, and the control line is coated with a secondary antibody that binds to the labeled primary antibody.

When a sample containing sibutramine is applied to the sample pad, it migrates along the strip and rehydrates the labeled antibodies. If sibutramine is present, it will bind to the labeled antibodies, forming an antigen-antibody complex. This complex then continues to migrate along the membrane. As it passes the test line, the unbound labeled antibodies will be captured by the sibutramine-protein conjugate, resulting in a visible line. The intensity of the test line is inversely proportional to the concentration of sibutramine in the sample. The control line should always appear, indicating that the assay is working correctly.

Recent advancements have led to the development of more sensitive immunochromatographic assays. For example, a fluorometric immunochromatographic assay (FICA) has been developed that utilizes quantum dots as fluorescent donors and gold nanoparticles as quenchers, enabling "turn-on" fluorescence detection with a visual limit of detection for sibutramine as low as 3.9 ng/mL. acs.org Another approach using upconversion nanoparticles as the luminescent tracer has also been reported, allowing for semi-quantitative detection of sibutramine. nih.gov These assays can be completed within 30 minutes without the need for sophisticated instrumentation, making them ideal for on-site screening. nih.gov

Validation of Analytical Methods for this compound

The validation of analytical methods is a critical process to ensure that the chosen method is suitable for its intended purpose. This involves demonstrating that the method is reliable, reproducible, and accurate for the analysis of this compound. Key validation parameters include linearity, range, and the establishment of a calibration curve.

Linearity, Range, and Calibration Curve Establishment

Linearity is the ability of an analytical method to produce results that are directly proportional to the concentration of the analyte in the sample within a specific range. mdpi.com The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. mdpi.com

To establish linearity, a series of standard solutions of this compound at different known concentrations are prepared and analyzed. The response of the analytical instrument (e.g., peak area in chromatography, absorbance in spectrophotometry) is then plotted against the corresponding concentration. The resulting plot is the calibration curve.

A linear relationship is typically desired, and the linearity is evaluated by calculating the correlation coefficient (r) or the coefficient of determination (R²). A value close to 1 indicates a strong linear relationship. For instance, a validated GC-MS method for sibutramine showed a linearity range of 0.3 to 30 μg/mL with an R² value of 0.9999. mdpi.com Similarly, a UV-spectrophotometric method for sibutramine hydrochloride demonstrated linearity in the range of 10-50 µg/ml with a correlation coefficient of 0.9996. ijpsonline.com

The established calibration curve is then used to determine the concentration of this compound in unknown samples by measuring their analytical response and interpolating the concentration from the curve.

Specificity and Selectivity Against Interfering Compounds

Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Several analytical techniques have demonstrated high selectivity for this compound. For instance, a rapid screening method based on a color precipitation reaction reported a specificity of 98.52% across 542 samples. nih.gov In liquid chromatography (LC) methods, specificity is often established by demonstrating the separation of the analyte from other substances. One high-performance liquid chromatography (HPLC) method showed good specificity with the ability to resolve sibutramine HCl from other potential adulterants like diethylpropion (B1665973) and amphetamine sulfate. researchgate.net Another pair of isocratic LC methods were found to be stability-indicating, meaning they can distinguish the intact drug from its degradation products, which is a crucial aspect of selectivity. nih.gov

In ultraviolet-visible (UV-Vis) spectrophotometry, the selectivity of a method for sibutramine hydrochloride monohydrate was confirmed by showing no interference from excipients commonly found in capsule formulations. latamjpharm.org A negative control sample, containing only the excipients, produced no absorption at the analytical wavelength of 223.0 nm, confirming that the method was selective for the active compound. latamjpharm.org Similarly, thin-layer chromatography (TLC) densitometric methods have demonstrated specificity by comparing the chromatograms of a standard, a blank sample, and a sample spiked with the analyte, ensuring that the spot corresponding to sibutramine HCl is well-resolved from any matrix components. researchgate.net Chiral chromatography methods have also been developed that can separate the two enantiomers of sibutramine with a selectivity of 1.4, which is essential for stereoisomeric purity analysis. nih.gov

Accuracy and Precision Determination

Accuracy refers to the closeness of test results obtained by a method to the true value, while precision represents the degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

The accuracy of analytical methods for this compound is typically expressed as the percentage of recovery, while precision is often reported as the relative standard deviation (RSD). A UV-Vis spectrophotometry method for analyzing herbal medicine reported an average recovery value of 94.91%. rasayanjournal.co.in Another UV-Vis method validated for quantification in capsules showed excellent accuracy at different concentration levels, with recoveries of 101.4 ± 1.2%, 99.1 ± 0.9%, and 102.2 ± 1.9% for concentrations of 10.0, 20.0, and 30.0 µg/mL, respectively. latamjpharm.org For this same method, the repeatability (intra-day precision) and reproducibility (inter-day precision) were demonstrated with RSD values of 1.9234 and 1.4359, respectively. latamjpharm.org

Chromatographic methods also exhibit high accuracy and precision. A high-performance thin-layer chromatography (HPTLC) method demonstrated accuracy values between 99.911% and 103.278%. foliamedica.bgpensoft.net Similarly, a validated liquid chromatography method reported inter- and intra-day precision of less than 1.3% RSD and an accuracy, expressed as relative mean error, of ±1.7% for the intra-day assay. nih.gov A gas chromatography-mass spectrometry (GC-MS) method was evaluated for accuracy and precision at low, medium, and high concentrations (1, 10, and 20 μg/mL), with another study noting an accuracy of 95.6% and a precision of 6.7% RSD. mdpi.com

Table 1: Accuracy and Precision of Various Analytical Methods for Sibutramine Hydrochloride

Analytical Method Accuracy (% Recovery / RME) Precision (% RSD) Concentration Levels Source(s)
UV-Vis Spectrophotometry 94.91% (Average Recovery) Not Specified Not Specified rasayanjournal.co.in
UV-Vis Spectrophotometry 99.1% - 102.2% 1.9234 (Repeatability), 1.4359 (Reproducibility) 10.0 - 30.0 µg/mL latamjpharm.org
GC-MS 95.6% 6.7% Not Specified mdpi.com
HPTLC 99.911% - 103.278% Not Specified Not Specified foliamedica.bgpensoft.net
LC ±1.7% (RME) < 1.3% (Intra- and Inter-day) Not Specified nih.govresearchgate.net
Rapid Screening Kit 99.02% Not Applicable Not Specified nih.gov

Sensitivity Parameters: Limit of Detection (LOD) and Limit of Quantification (LOQ)

The sensitivity of an analytical method is determined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value, whereas LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Different analytical techniques offer varying levels of sensitivity for the detection of this compound. Chromatographic methods are generally highly sensitive. A GC-MS method was developed with an LOD of 0.181 μg/mL and an LOQ of 0.5488 μg/mL. mdpi.com For reverse-phase HPLC (RP-HPLC), one method reported an LOD of 0.666 mg/L and an LOQ of 2.018 mg/L. rsc.org Another HPLC method cited a detection limit of 2.326 µg/ml. researchgate.net

Thin-layer chromatography methods also provide good sensitivity. A high-performance TLC (HPTLC) method had an LOD of 0.0765 μ g/band and an LOQ of 0.2318 μ g/band . foliamedica.bgpensoft.net Another study using TLC with image analysis determined the LOD and LOQ to be 190 ng/spot and 634 ng/spot, respectively. nih.gov A TLC densitometric method yielded an LOD of 217.5 ng/spot and an LOQ of 724.9 ng/spot. researchgate.net

Spectrophotometric methods can also be sensitive. A UV-Vis spectrophotometric method determined the LOD to be 0.3 µg/mL and the LOQ to be 1.0 µg/mL. latamjpharm.org A rapid screening kit based on a colorimetric reaction has a detection limit of 0.1 mg per aliquot. nih.gov

Table 2: Sensitivity Parameters of Various Analytical Methods for Sibutramine Hydrochloride

Analytical Method Limit of Detection (LOD) Limit of Quantification (LOQ) Source(s)
GC-MS 0.181 μg/mL 0.5488 μg/mL mdpi.com
RP-HPLC 0.666 mg/L 2.018 mg/L rsc.org
HPLC 2.326 µg/ml Not Specified researchgate.net
HPTLC 0.0765 μg/band 0.2318 μg/band foliamedica.bgpensoft.net
TLC-Image Analysis 190 ng/spot 634 ng/spot nih.gov
TLC Densitometry 217.5 ng/spot 724.9 ng/spot researchgate.net
UV-Vis Spectrophotometry 0.3 µg/mL 1.0 µg/mL latamjpharm.org
Rapid Screening Kit 0.1 mg/aliquot Not Applicable nih.gov

Robustness and Transferability Evaluation

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage. Transferability refers to the ability of a method to be successfully transferred between different laboratories or analysts.

The robustness of analytical methods for this compound has been demonstrated across various techniques. For an RP-HPLC method, validation according to International Council for Harmonisation (ICH) guidelines confirmed its robustness. rsc.org A GC-MS method was evaluated for robustness by intentionally altering chromatographic conditions, such as the injector temperature (in the range of 200–250 °C), the initial column temperature (±10 °C), and the gas flow rate (1.0 ± 0.2 mL/min), demonstrating the method's reliability under varied operational parameters. mdpi.com

A TLC-image analysis method was also reported to have satisfactory robustness. nih.gov Similarly, a developed UV spectrophotometric method was described as robust. latamjpharm.org However, it was noted that this particular spectrophotometric method could not be used for stability studies because degradation products interfered with the absorption region of sibutramine, highlighting a limitation in its robustness for that specific application. latamjpharm.org The validation of these methods according to established guidelines like those from the FDA and ICH ensures that they are rugged and can be expected to perform consistently in different settings. rsc.org

Pharmacological Characterization of Chloro Sibutramine Hydrochloride Analogues: Theoretical and in Vitro Studies

Comparative Analysis of Monoamine Neurotransmitter Reuptake Inhibition Profiles (Serotonin, Norepinephrine (B1679862), Dopamine)

Chloro-sibutramine hydrochloride and its related analogues are potent inhibitors of monoamine transporters, which are responsible for the reuptake of serotonin (B10506) (SERT), norepinephrine (NET), and dopamine (B1211576) (DAT) from the synaptic cleft. nih.gov In vitro studies measuring the binding affinity (Ki) of these compounds to the transporters have shown that chloro-sibutramine, along with analogues like homo- and desmethylsibutramine (B128398), exhibits potent binding. nih.gov The binding affinity for these analogues is particularly high for SERT, NET, and DAT, with Ki values ranging from 9 to 403 nM. nih.gov

This profile is consistent with the parent compound, sibutramine (B127822), which also inhibits the reuptake of norepinephrine and serotonin, and to a lesser extent, dopamine. nih.gov Studies on sibutramine have demonstrated a rank order of potency for occupying monoamine reuptake sites as NET > SERT > DAT. nih.gov The metabolites of sibutramine analogues are also anticipated to be potent serotonin-norepinephrine reuptake inhibitors (SNRIs). bohrium.com In contrast, analogues with different structural modifications, such as benzyl (B1604629) or formyl substitutions, show significantly weaker binding to these transporters. nih.gov

Binding Affinity (Ki) of Sibutramine Analogues for Monoamine Transporters
CompoundTarget TransporterBinding Affinity (Ki, nM)Reference
Chloro-sibutramine AnalogueSERT, NET, DAT9 - 403 nih.gov
Homo-sibutramine AnalogueSERT, NET, DAT9 - 403 nih.gov
Desmethylsibutramine AnalogueSERT, NET, DAT9 - 403 nih.gov
Benzyl-sibutramine AnalogueSERT, NET, DAT447 to >10,000 nih.gov
Formyl-sibutramine AnalogueSERT, NET, DAT447 to >10,000 nih.gov

In Vitro Receptor Binding Affinity Studies for Related Adrenergic and Serotonergic Receptors

While chloro-sibutramine analogues demonstrate high affinity for monoamine transporters, their interaction with other receptor systems appears to be minimal. Extensive in vitro receptor binding profiles for the parent compound, sibutramine, and its primary metabolites (M1 and M2) show a low affinity for a wide array of receptors. nih.gov These include multiple serotonin receptor subtypes (5-HT1, 5-HT1A, 5-HT1B, 5-HT2A, 5-HT2C), various adrenergic receptors (α1, α2, β, β1, β3), and dopamine receptors (D1, D2). nih.govcaldic.com Furthermore, significant binding affinity has not been observed for benzodiazepine (B76468) or glutamate (B1630785) (NMDA) receptors. nih.gov

Screening of sibutramine analogues, including the chloro-analogue, against a broad panel of 45 safety-related biological targets confirmed these findings. nih.gov The results indicated that while binding to SERT, NET, and DAT was potent, the affinity for other receptors was substantially lower, particularly when compared to analogues like the benzyl and formyl derivatives, which showed weak binding across almost all targets evaluated. nih.gov This suggests that the primary pharmacological action of chloro-sibutramine is focused on monoamine reuptake inhibition, without significant direct interaction with postsynaptic adrenergic and serotonergic receptors. nih.govcaldic.com

Structure-Activity Relationship (SAR) Hypotheses for Chlorinated Substitution Patterns

The structure-activity relationship (SAR) for sibutramine analogues reveals critical insights into the chemical features necessary for potent monoamine transporter inhibition. The data strongly suggest that the substitution pattern on the phenyl ring and the nature of the amine side chain are key determinants of activity. nih.gov

A central SAR hypothesis is that a chloro- substitution on the phenyl ring, as seen in chloro-sibutramine, is highly favorable for maintaining potent binding to SERT, NET, and DAT. nih.gov Analogues such as chloro-, homo-, and desmethylsibutramine all display similarly potent binding profiles. nih.gov This indicates that the presence of the chlorine atom contributes positively to the interaction with the binding sites on the transporters.

Conversely, modifications to other parts of the molecule can drastically reduce this potency. For example, replacing the isobutyl group with a benzyl or formyl group leads to a significant loss of binding affinity for the monoamine transporters. nih.govnih.gov The discovery of other analogues, such as chlorosipentramine, which features a dichlorinated phenyl ring and an iso-pentyl group instead of an iso-butyl group, further elaborates the SAR, showing how combinations of modifications can modulate activity. nih.gov These findings underscore that the high affinity of chloro-sibutramine is dependent on a specific combination of the chlorinated phenyl ring and the particular structure of the amine side chain.

Theoretical Modeling of Ligand-Receptor Interactions and Binding Sites

Theoretical and computational methods, particularly quantitative structure-activity relationship (QSAR) modeling, have been instrumental in understanding and predicting the pharmacological activity of chloro-sibutramine and its analogues. nih.gov These in silico models are used to predict the binding affinity of molecules to their biological targets based on their chemical structures. mdpi.com

For sibutramine analogues, QSAR models have been successfully used to predict target binding concentrations (Ki). nih.gov Notably, there is a strong agreement between the in silico predicted Ki values and those measured through in vitro competitive ligand binding assays for the serotonin, norepinephrine, and dopamine transporters. nih.gov This close correlation validates the predictive power of the theoretical models for this class of compounds.

Molecular modeling techniques, such as molecular dynamics simulations, provide a deeper understanding of the specific interactions between the ligand (e.g., chloro-sibutramine) and the amino acid residues within the binding sites of the transporter proteins. nih.govconicet.gov.ar These models can elucidate the binding poses of the ligands and identify key electrostatic and hydrophobic interactions that stabilize the ligand-receptor complex. The successful application of these models to sibutramine analogues demonstrates their utility in rational drug design and in explaining the observed structure-activity relationships. nih.gov

Metabolic Pathways and Biotransformation of Chloro Sibutramine Hydrochloride in Preclinical Models

Identification of Phase I and Phase II Metabolites Using Advanced Spectrometry

The identification of metabolites is a cornerstone of drug metabolism studies. Advanced spectrometric techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), are instrumental in elucidating the structures of metabolites formed in biological matrices. nih.govnih.gov For sibutramine (B127822), extensive research using these methods has identified a series of Phase I and Phase II metabolites. nih.govnih.gov

Phase I metabolism of sibutramine primarily involves N-demethylation, leading to the formation of its pharmacologically active metabolites, mono-desmethylsibutramine (M1) and di-desmethylsibutramine (M2). nih.govnih.govjfda-online.com Further Phase I reactions include hydroxylation and dehydrogenation. nih.gov Given the structural similarity, chloro-sibutramine hydrochloride is expected to undergo analogous N-demethylation to produce its corresponding mono- and di-desmethyl metabolites. The additional chlorine atom on the phenyl ring may also influence the position and extent of hydroxylation reactions.

Phase II metabolism involves the conjugation of Phase I metabolites with endogenous molecules to increase their water solubility and facilitate excretion. For sibutramine, glucuronidation is a significant Phase II pathway. nih.gov It is anticipated that the hydroxylated metabolites of chloro-sibutramine would also be substrates for glucuronyltransferases, leading to the formation of glucuronide conjugates.

The application of high-resolution mass spectrometry (HR-MS) would be crucial for the definitive identification of chloro-sibutramine metabolites, allowing for accurate mass measurements and fragmentation analysis to pinpoint the sites of metabolic modification. researchgate.net

Table 1: Anticipated Metabolites of this compound

Metabolite Type Parent Compound/Metabolite Metabolic Reaction Anticipated Chloro-Sibutramine Metabolite
Phase I Chloro-Sibutramine N-demethylation Mono-desmethyl-chloro-sibutramine
Phase I Mono-desmethyl-chloro-sibutramine N-demethylation Di-desmethyl-chloro-sibutramine
Phase I Chloro-Sibutramine / Desmethyl Metabolites Hydroxylation Hydroxylated-chloro-sibutramine/metabolites

Cytochrome P450 (CYP) Isoenzyme Characterization in the Metabolism of Chlorinated Analogues

The cytochrome P450 (CYP) superfamily of enzymes is the primary system responsible for the oxidative metabolism of most drugs. jwatch.orgnih.gov Identifying the specific CYP isoenzymes involved in the metabolism of a new chemical entity is critical for predicting potential drug-drug interactions.

Studies on sibutramine have unequivocally identified CYP3A4 as the principal isoenzyme responsible for its N-demethylation to the active metabolites M1 and M2 in human liver microsomes. nih.govualberta.ca Research has also highlighted the significant role of CYP2B6 in this biotransformation. nih.gov The involvement of these enzymes suggests that inhibitors or inducers of CYP3A4 and CYP2B6 could alter the pharmacokinetics and pharmacodynamics of sibutramine.

For chloro-sibutramine, it is highly probable that the same CYP isoenzymes, namely CYP3A4 and CYP2B6, would be the primary catalysts for its metabolism. The presence of a chlorine atom on the aromatic ring could potentially influence the binding affinity and orientation of the molecule within the active site of these enzymes, possibly altering the rate of metabolism compared to sibutramine. In vitro studies using recombinant human CYP enzymes are essential to confirm the specific contributions of each isoenzyme to the metabolism of chloro-sibutramine. researchgate.net

Table 2: Key Cytochrome P450 Isoenzymes in the Metabolism of Sibutramine

CYP Isoenzyme Role in Sibutramine Metabolism Potential Role in Chloro-Sibutramine Metabolism
CYP3A4 Major enzyme in N-demethylation to M1 and M2. nih.govualberta.ca Predicted to be a major metabolizing enzyme.

In Vitro Metabolic Stability and Metabolite Identification in Liver Microsomes and Hepatocytes

In vitro systems such as liver microsomes and hepatocytes are fundamental tools in preclinical drug development for assessing metabolic stability and identifying metabolites. researchgate.netnih.govthermofisher.com Liver microsomes contain a rich complement of CYP enzymes and are particularly useful for studying Phase I metabolism. nih.gov Hepatocytes, being intact cells, contain both Phase I and Phase II enzymes and provide a more comprehensive picture of hepatic metabolism. nih.govnih.gov

Metabolic stability assays in liver microsomes, typically by measuring the rate of disappearance of the parent drug over time, provide an estimate of the intrinsic clearance of a compound. researchgate.netnih.gov Studies with sibutramine in rat liver microsomes have demonstrated its conversion to the desmethyl metabolites M1 and M2. nih.gov Similar in vitro incubation of chloro-sibutramine with liver microsomes, supplemented with necessary cofactors like NADPH, would be expected to yield its N-demethylated metabolites.

Primary cultures of hepatocytes offer the advantage of investigating both Phase I and Phase II metabolic pathways. In studies with rat hepatocytes, sibutramine was shown to form a multitude of metabolites through demethylation, hydroxylation, and subsequent glucuronidation. nih.gov Therefore, incubating chloro-sibutramine with hepatocytes would likely reveal a more complete metabolic profile, including the formation of glucuronide conjugates of its hydroxylated metabolites.

Table 3: In Vitro Metabolic Systems for this compound

In Vitro System Key Enzymes Present Primary Application for Chloro-Sibutramine
Liver Microsomes Phase I (CYPs, FMOs) Assessment of Phase I metabolic stability and identification of primary oxidative metabolites. nih.gov

Comparative Metabolic Profiling with Sibutramine and its Known Active Metabolites (M1, M2)

A direct comparison of the metabolic profile of chloro-sibutramine with that of sibutramine and its active metabolites, M1 and M2, is crucial for understanding the potential pharmacological and toxicological implications of the structural modification. The primary pharmacological activity of sibutramine is attributed to its secondary (M1) and primary (M2) amine metabolites, which are more potent inhibitors of norepinephrine (B1679862) and serotonin (B10506) reuptake than the parent drug. nih.gov

It is hypothesized that the N-desmethyl metabolites of chloro-sibutramine will also be the pharmacologically active species. A comparative in vitro study would involve incubating chloro-sibutramine, sibutramine, M1, and M2 under identical conditions with liver microsomes or hepatocytes. The resulting metabolite profiles can then be analyzed by LC-MS/MS to compare the rates of formation and the types of metabolites produced.

Elucidation of Biotransformation Pathways and Excretion Routes in Animal Models

In vivo studies in preclinical animal models, such as rats, are essential to understand the complete picture of a drug's absorption, distribution, metabolism, and excretion (ADME). nih.gov For sibutramine, studies have shown that it is extensively metabolized, and the majority of the administered dose is excreted in the urine and feces as metabolites. nih.gov

An in vivo study of this compound in a rodent model would involve administering the compound and collecting urine, feces, and bile samples over a defined period. nih.gov Analysis of these samples would allow for the identification of the major metabolites and the quantification of the extent of excretion through renal and fecal routes. This would provide a comprehensive mass balance analysis, accounting for the disposition of the administered dose.

The biotransformation pathways elucidated from in vitro studies can be confirmed and expanded upon through the analysis of in vivo samples. This would lead to a complete map of the metabolic fate of chloro-sibutramine, from its initial biotransformation in the liver to the ultimate excretion of its metabolites from the body.

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
Sibutramine
Mono-desmethylsibutramine (M1)
Di-desmethylsibutramine (M2)
Mono-desmethyl-chloro-sibutramine
Di-desmethyl-chloro-sibutramine
Hydroxylated-chloro-sibutramine
Glucuronide conjugates
Norepinephrine

Forensic and Regulatory Analytical Applications of Chloro Sibutramine Hydrochloride Research

Development of Reference Materials for Illicit Sibutramine (B127822) Analogues and Impurities

The accurate identification and quantification of chloro-sibutramine hydrochloride in seized materials or adulterated products are fundamentally reliant on the availability of high-purity certified reference materials (CRMs). Forensic laboratories require these standards for method validation, instrument calibration, and as a positive control to confirm the presence of the analyte. The synthesis of this compound and other related impurities is a critical first step in producing these essential reference materials. cleanchemlab.comnewdrugapprovals.org

The process involves complex organic synthesis routes, often starting from precursors like 4-chlorobenzyl cyanide and 1,3-dibromopropane (B121459) to build the core cyclobutane (B1203170) structure. newdrugapprovals.org Following synthesis, rigorous purification and characterization are performed using techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure and establish purity. nih.gov Several chemical suppliers and specialized laboratories now offer this compound and a panel of other sibutramine analogues and impurities as reference standards to support regulatory and forensic testing globally. cleanchemlab.comlgcstandards.com These materials are crucial for ensuring the quality and reliability of analytical results in quality control (QC) applications and for entities filing Abbreviated New Drug Applications (ANDAs). cleanchemlab.com

Table 1: Examples of Sibutramine Analogues and Impurities Available as Reference Materials

Compound Name Chemical Formula Common Use
Chloro-Sibutramine HCl C17H25Cl2N·HCl Impurity Reference Standard cleanchemlab.com
N-Desmethyl Sibutramine C16H24ClN Metabolite/Impurity Standard cleanchemlab.com
N,N-Didesmethyl Sibutramine C15H22ClN Metabolite/Impurity Standard cleanchemlab.com
Benzyl (B1604629) Sibutramine C20H24ClN Designer Analogue Standard cleanchemlab.com
Homo Sibutramine C18H28ClN Designer Analogue Standard cleanchemlab.com

Challenges in the Forensic Identification of Undeclared this compound in Complex Matrices

The detection of this compound is often complicated by its presence in complex matrices, such as herbal dietary supplements, teas, and other weight-loss products. foliamedica.bgmdpi.com These matrices contain a multitude of compounds, including plant materials, vitamins, and other active pharmaceutical ingredients, which can interfere with analytical procedures, a phenomenon known as the matrix effect.

A primary challenge is the deliberate adulteration of products with not just one, but often multiple undeclared substances, including other sibutramine analogues or different classes of drugs entirely. researchgate.net This necessitates the use of highly selective and sensitive analytical methods to distinguish and identify each component accurately. Furthermore, the concentration of the illicit analogue can vary widely, from trace amounts to significant quantities, requiring methods with a broad dynamic range. mdpi.com

Forensic chemists employ a variety of advanced analytical techniques to overcome these challenges. High-Performance Liquid Chromatography (HPLC) coupled with Diode Array Detection (DAD) or Mass Spectrometry (MS/MS) is a powerful tool for separating the analyte from the matrix and providing definitive identification. myfoodresearch.comlongdom.orgresearchgate.net Gas Chromatography-Mass Spectrometry (GC-MS) is also widely used, offering high resolution and sensitivity. mdpi.com For rapid field screening, portable technologies like Surface-Enhanced Raman Spectroscopy (SERS) are being developed to provide preliminary identification, which can then be confirmed by laboratory-based methods. spectroscopyonline.com Sample preparation techniques, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), are critical for cleaning up the sample and concentrating the analyte to detectable levels. myfoodresearch.com

Table 2: Comparison of Analytical Techniques for Detection in Complex Matrices

Technique Selectivity Sensitivity Throughput Notes
HPTLC Moderate Good High Cost-effective for screening multiple samples simultaneously. foliamedica.bg
GC-MS High High Moderate Requires derivatization for some compounds but provides excellent structural information. mdpi.com
HPLC-DAD/UV Good Moderate High A common and robust method for quantification. rsc.orgoup.com
LC-MS/MS Very High Very High Moderate Considered a gold standard for confirmation due to its specificity and sensitivity. researchgate.netresearchgate.net

Methodologies for Global Surveillance and Detection of Designer Analogues

The problem of designer drugs like chloro-sibutramine is global, with clandestine manufacturers constantly creating new analogues to circumvent existing laws and detection methods. researchgate.netlongdom.org This dynamic threat requires a coordinated international response and robust surveillance methodologies.

Global surveillance relies heavily on the systematic collection and sharing of information among national drug agencies, forensic laboratories, and international bodies. nih.gov Early warning systems, such as the one operated by the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA), play a vital role in rapidly disseminating information about newly identified New Psychoactive Substances (NPS). medpath.com Similarly, national databases, like the "Data Search System for New Psychoactive Substances (NPSDB)" in Japan, provide a repository of analytical data (MS and chromatography spectra) and pharmacological information on newly detected compounds, which is accessible to registered laboratories globally. researchgate.net

These surveillance systems are populated with data from various sources, including seizures at borders, analysis of products purchased online, and forensic casework. The analytical approach often involves broad screening methods using LC-MS/MS or high-resolution mass spectrometry (e.g., Q-TOF/MS), which can detect both known and unknown analogues. longdom.orgresearchgate.net When an unknown peak with a spectral signature similar to sibutramine is detected, further investigation is launched to isolate and elucidate the structure of the new designer analogue. nih.gov This proactive monitoring is essential for public health protection and for updating legal frameworks and analytical protocols. nih.gov

Standardization of Analytical Protocols for Regulatory Compliance and Enforcement

For analytical data to be legally defensible and accepted across jurisdictions, the methods used must be rigorously standardized and validated. Regulatory bodies like the FDA require that analytical procedures be validated to ensure they are fit for purpose. rsc.org Validation demonstrates that a method is accurate, precise, specific, sensitive, and robust.

The validation of an analytical method for this compound involves assessing several key parameters according to guidelines from the International Council for Harmonisation (ICH). researchgate.net

Linearity: The ability to produce test results that are directly proportional to the concentration of the analyte. latamjpharm.org

Accuracy: The closeness of the test results to the true value. latamjpharm.org

Precision: The degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. latamjpharm.org

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. foliamedica.bg

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. foliamedica.bg

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. researchgate.net

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. rsc.org

Numerous studies have published validated methods for sibutramine and its analogues using techniques like HPLC, UV-Vis spectrophotometry, and HPTLC, providing detailed performance characteristics that serve as a basis for standardization. foliamedica.bgrsc.orglatamjpharm.org

Table 3: Summary of Validation Parameters from Published Methods for Sibutramine Analysis

Method Linearity Range LOD LOQ Accuracy/Recovery (%) Source
HPLC-UV 4.5 - 19.5 mg/L 0.666 mg/L 2.018 mg/L N/A rsc.org
UV-Vis 5.0 - 30.0 µg/mL N/A N/A 99.1 - 102.2% latamjpharm.org
HPTLC 0.250 - 1.250 µ g/band 0.0765 µ g/band 0.2318 µ g/band 99.9 - 103.3% foliamedica.bg
GC-MS N/A 0.181 µg/mL 0.5488 µg/mL N/A mdpi.com

Research on Degradation Products and Stability Indicating Methods for Forensic Analysis

In forensic analysis, it is crucial to determine whether the detected compound is the parent drug or a degradation product, as this can have implications for identifying the source of a product or its age. Stability-indicating methods are analytical procedures that can separate and quantify the active pharmaceutical ingredient (API) from its degradation products, impurities, and excipients. nih.gov

The development of such methods for this compound involves forced degradation studies, also known as stress testing. nih.gov In these studies, the drug substance is subjected to harsh conditions, including acidic and basic hydrolysis, oxidation (e.g., with hydrogen peroxide), heat, and photolysis (exposure to light), to accelerate its decomposition. researchgate.netnih.govmdpi.com The goal is to generate potential degradation products and develop a chromatographic method that can resolve all these new peaks from the parent compound. nih.gov

For sibutramine, studies have shown that it is susceptible to degradation under several conditions, particularly oxidative and photolytic stress. researchgate.netresearchgate.net The resulting degradation products are then identified using techniques like LC-MS/MS. mdpi.com This information is invaluable for forensic laboratories as it provides a profile of what to expect in an aged or improperly stored sample. A validated stability-indicating method ensures that the reported quantity of chloro-sibutramine is accurate and not falsely inflated by co-eluting degradation products. researchgate.net

Table 4: Summary of Forced Degradation Studies on Sibutramine

Stress Condition Conditions Applied Degradation Observed Key Findings Source
Oxidative Hydrogen Peroxide Significant Degradation Major degradation pathway. Method developed to separate degradation products. researchgate.net
Photolytic UV/Visible Light Significant Degradation Light was a major contributor to degradation. researchgate.net
Acidic Hydrolysis 1 M HCl, heat Stable Less than 1% degradation observed. mdpi.com
Basic Hydrolysis 0.1 M NaOH, heat Significant Degradation Degradation observed with formation of multiple products. mdpi.com

| Thermal | 40-70°C | Stable | No significant degradation observed. | mdpi.com |

Q & A

Basic Research Questions

Q. What are the validated analytical methods for determining the purity of Chloro-sibutramine hydrochloride in pharmaceutical formulations?

  • Methodological Answer : High-performance liquid chromatography (HPLC) is the primary method for purity assessment. For example, USP guidelines recommend using a C18 column with a mobile phase of acetonitrile and phosphate buffer (pH 3.0) at a flow rate of 1.0 mL/min, with UV detection at 220 nm. System suitability tests, including resolution between Chloro-sibutramine and related compounds (e.g., USP Sibutramine Related Compound A), must meet criteria (resolution ≥2.0, tailing factor ≤2.0) . Quantification involves comparing peak areas of assay preparations against standard solutions, with acceptance criteria for purity set at 98.0–102.0% .

Q. How can researchers optimize synthesis protocols for this compound to minimize impurities?

  • Methodological Answer : Impurity profiling during synthesis requires monitoring intermediates via thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC-MS). Critical steps include controlling reaction temperature (e.g., maintaining <60°C during hydrochlorination) and using high-purity solvents to avoid by-products like 2-chloroethylamine hydrochloride . Post-synthesis purification via recrystallization in ethanol/water mixtures (70:30 v/v) improves yield and reduces residual solvents, validated by Karl Fischer titration for water content (<0.5%) .

Q. What are the stability-indicating parameters for this compound under accelerated storage conditions?

  • Methodological Answer : Stability studies should follow ICH Q1A(R2) guidelines. Samples are stored at 40°C ± 2°C and 75% ± 5% relative humidity for 6 months. Degradation is assessed using HPLC to detect hydrolytic products (e.g., des-chloro derivatives) and oxidation products. Acceptance criteria include ≤2% total impurities and no single impurity exceeding 1% .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacokinetic data for this compound across preclinical models?

  • Methodological Answer : Discrepancies in bioavailability studies may arise from species-specific metabolic pathways. A comparative approach using LC-MS/MS to quantify plasma concentrations in rodents (e.g., Sprague-Dawley rats) and non-rodents (e.g., beagle dogs) under standardized dosing (5 mg/kg orally) can clarify differences. Tissue distribution studies should include liver microsomal assays to identify CYP450-mediated metabolism variations .

Q. What experimental designs are recommended for evaluating the neuropharmacological effects of this compound in vivo?

  • Methodological Answer : Use a double-blind, placebo-controlled design with behavioral assays (e.g., elevated plus maze for anxiety, forced swim test for antidepressant activity). Doses should span 1–10 mg/kg, administered intravenously to avoid first-pass metabolism confounders. Post-mortem brain tissue analysis via immunohistochemistry (e.g., serotonin transporter density) and HPLC for monoamine levels (serotonin, norepinephrine) provides mechanistic insights .

Q. How can researchers validate novel excipient compatibility for this compound in solid dosage formulations?

  • Methodological Answer : Conduct forced degradation studies with potential excipients (e.g., lactose, magnesium stearate) under stress conditions (heat, humidity, light). Compatibility is assessed via differential scanning calorimetry (DSC) to detect interactions (e.g., melting point shifts) and Fourier-transform infrared spectroscopy (FTIR) for chemical stability. Accelerated stability testing (40°C/75% RH for 3 months) with HPLC monitoring ensures no formulation-induced degradation .

Methodological Considerations

  • Data Contradiction Analysis : When conflicting results arise (e.g., variable HPLC retention times), cross-validate methods using reference standards from multiple sources (e.g., USP, EDQM) and ensure mobile phase pH consistency (±0.1 units) .
  • Experimental Reproducibility : Detailed protocols for synthesis, purification, and analysis must be documented in supplementary materials, adhering to Beilstein Journal of Organic Chemistry guidelines (e.g., explicit characterization data for novel compounds) .

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Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Chloro-sibutramine hydrochloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Chloro-sibutramine hydrochloride

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